Clocortolone pivalate is a synthetic corticosteroid primarily researched for its anti-inflammatory properties. [, , , , , , , , , , ] It is classified as a mid-potency topical corticosteroid, often formulated as a 0.1% cream. [, , , , , , ] The pivalate ester in its structure enhances its lipophilicity, leading to improved penetration through the stratum corneum, the outermost layer of the skin. [, , , ]
Related Compounds
Clocortolone pivalate
Compound Description: Clocortolone pivalate is a mid-potency topical corticosteroid available as a 0.1% emollient cream. It is a C17 ester of clocortolone and pivalic acid. The chemical structure of clocortolone pivalate exhibits high lipid solubility which aids in its penetration through the stratum corneum, leading to higher epidermal concentrations. [, , , , , , , ] It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. [, , , ]
Relevance: Clocortolone pivalate is a C21 pivalate ester prodrug of clocortolone. [, ] It is considered to be a more potent derivative with enhanced penetration and a lower risk of adverse effects compared to clocortolone. [, , , ]
Clocortolone trimethyl-acetic acid
Compound Description: This compound appears to be another name for clocortolone pivalate as indicated by the synonym provided in one of the research articles. [] The study focuses on the penetration kinetics of this steroid into the skin. []
Hydrocortisone
Compound Description: Hydrocortisone is a commonly used topical corticosteroid classified as having low potency. [] It is often used as a comparator in studies assessing the relative potency and efficacy of other topical corticosteroids. []
Relevance: Hydrocortisone serves as a baseline comparison for the potency and efficacy of clocortolone pivalate in treating inflammatory skin conditions. Clocortolone pivalate has been shown to be significantly more potent than hydrocortisone. [, ]
Hydrocortisone butyrate
Compound Description: Hydrocortisone butyrate is a topical corticosteroid available in various formulations like creams and lotions. It is used for the treatment of corticosteroid-responsive dermatoses. []
Relevance: Hydrocortisone butyrate, specifically in lipocream and lotion formulations, was compared to clocortolone pivalate cream in terms of occlusivity and moisturizing potential. Clocortolone pivalate cream demonstrated superior ability to decrease transepidermal water loss and increase skin surface hydration compared to hydrocortisone butyrate formulations. []
Betamethasone-17-valerate
Compound Description: Betamethasone-17-valerate is a potent topical corticosteroid used in the treatment of various skin conditions. [] It is often used in studies examining the effects of topical corticosteroids on skin thickness. []
Relevance: Betamethasone-17-valerate, along with other corticosteroids, was included in a study evaluating the reduction of dermal thickness caused by topical corticosteroids. While the study focused on the effects of various corticosteroids, it highlighted the potential for skin atrophy as a side effect, a concern also relevant to the use of clocortolone and its derivatives. []
Clobetasol-17-propionate
Compound Description: Clobetasol-17-propionate is a highly potent topical corticosteroid used to treat various inflammatory skin conditions. [] Its high potency makes it a useful comparator in studies evaluating the efficacy and safety of other corticosteroids. []
Relevance: Similar to betamethasone-17-valerate, clobetasol-17-propionate was included in the study assessing the impact of topical corticosteroids on skin thickness, further emphasizing the potential for skin atrophy with prolonged or high-potency corticosteroid use, a factor relevant to the use of clocortolone pivalate as well. []
Diflorasone-17,21-diacetate
Compound Description: Diflorasone-17,21-diacetate is a potent topical corticosteroid used for treating inflammatory skin conditions. [] Like other potent corticosteroids, it is used in studies investigating the effects of corticosteroids on skin parameters. []
Relevance: This compound was part of the same study as betamethasone-17-valerate and clobetasol-17-propionate, aiming to understand the impact of topical corticosteroids on skin thickness and the potential for skin atrophy, a concern that needs to be considered with the use of any topical corticosteroid, including clocortolone pivalate. []
Triamcinolone acetonide
Compound Description: Triamcinolone acetonide is a potent topical corticosteroid used to manage inflammatory and pruritic dermatoses. [] It is often used in research investigating the effects of topical corticosteroids on skin physiology. []
Relevance: This compound, investigated alongside other corticosteroids like betamethasone-17-valerate and clobetasol-17-propionate, was used in a study to understand the effect of topical corticosteroids on skin thickness. This research highlighted the potential for skin thinning with topical corticosteroid use, a side effect that should be considered when using clocortolone pivalate as well. []
Compound Description: This is a combination of two esters of clocortolone, one being clocortolone pivalate and the other being clocortolone hexynoate. [] This combination was investigated for its potential to reduce skin thickness. []
Relevance: This mixture contains clocortolone pivalate and was included in a study evaluating the effects of topical corticosteroids on skin thickness. The study's findings on potential skin thinning are relevant to understanding the long-term effects of clocortolone and its derivatives. []
Fluocinolone
Compound Description: Fluocinolone is a potent topical corticosteroid used in the treatment of inflammatory skin disorders. [] It was compared to clocortolone in a double-blind study. []
Relevance: In a double-blind, randomized lateral comparison study, clocortolone was compared with fluocinolone, highlighting its therapeutic efficacy in treating skin diseases. []
Fluocortolon
Compound Description: Fluocortolon is a potent topical corticosteroid known for its anti-inflammatory effects. [] It is structurally related to clocortolone, both being derived from corticosterone. []
Relevance: This compound, like clocortolone, is a potent topical corticosteroid derived from corticosterone, showcasing a structural and potentially functional relationship between the two compounds. []
Source and Classification
Clocortolone was first synthesized in 1973 by Emanuel Kaspar and Rainer Philippson, who patented the compound under United States Patent 3,729,495. The original patent was assigned to Schering AG, a German pharmaceutical company. Over the years, the rights to this compound have changed hands multiple times before being acquired by Valeant Pharmaceuticals in 2008. As a corticosteroid, clocortolone functions by modulating inflammatory responses through its action on glucocorticoid receptors.
Synthesis Analysis
The synthesis of clocortolone involves several key steps:
Starting Material: The synthesis begins with 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione.
Halogenation: Tert-butyl hypochlorite is used for halogenation at specific positions on the steroid backbone.
Functional Group Modifications: Key modifications include:
Beta-hydroxylation at C-11
Methylation at C-16
Formation of double bonds at C-12
Esterification at C-21
Halogenation at C-6 and C-9.
Technical Parameters
Reagents: Tert-butyl hypochlorite, pivalic acid anhydride or pivalyl chloride.
Conditions: Reactions typically occur in organic solvents such as acetonitrile or methylene dichloride under controlled temperatures ranging from -10 °C to 150 °C over several hours.
Molecular Structure Analysis
Clocortolone has a complex molecular structure characterized by its steroid framework. The chemical formula is C22H28ClFO4, with a molecular weight of approximately 410.91 g/mol.
Structural Features
Steroid Backbone: It consists of four fused rings typical of steroids.
Functional Groups: The presence of halogens (chlorine and fluorine) at specific positions (C-6 and C-9) contributes to its pharmacological activity.
Chiral Centers: The molecule contains several chiral centers that influence its biological activity and interactions with receptors.
Stereochemistry
The stereochemistry of clocortolone plays a crucial role in its binding affinity to the glucocorticoid receptor, affecting its potency and efficacy as an anti-inflammatory agent.
Chemical Reactions Analysis
Clocortolone participates in various chemical reactions typical of corticosteroids:
Esterification: The formation of clocortolone pivalate involves esterification reactions where pivalic acid derivatives react with hydroxyl groups on the steroid structure.
Halogenation: Selective halogenation modifies the compound's reactivity and biological properties.
Dehydrogenation: This reaction can be employed to modify the steroid structure further, enhancing its pharmacological profile.
Reaction Conditions
Reactions are typically conducted under inert atmospheres (nitrogen) to prevent oxidation and are monitored using thin-layer chromatography or high-performance liquid chromatography for purity assessment.
Mechanism of Action
Clocortolone exerts its effects primarily through binding to glucocorticoid receptors in target tissues:
Receptor Binding: Upon application, clocortolone penetrates the skin and binds to intracellular glucocorticoid receptors.
Gene Regulation: The receptor-ligand complex translocates to the nucleus, where it regulates gene expression involved in inflammatory processes.
Inhibition of Phospholipase A2: Clocortolone induces lipocortins that inhibit phospholipase A2 activity, reducing the release of arachidonic acid—an essential precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
This mechanism underlies its therapeutic effects in treating inflammatory skin conditions.
Physical and Chemical Properties Analysis
Clocortolone exhibits several notable physical and chemical properties:
State: Solid
Solubility: Poorly soluble in water (0.015 mg/mL) but soluble in organic solvents like methanol and dichloromethane.
LogP: Approximately 3.8, indicating moderate lipophilicity which aids in skin penetration.
pKa Values: Strongest acidic pKa around 13.54; strongest basic pKa around -3.3.
These properties influence both its formulation as a topical agent and its absorption characteristics.
Applications
Clocortolone is primarily utilized in dermatology for:
Topical Treatments: Effective against inflammatory dermatoses such as eczema and psoriasis due to its anti-inflammatory properties.
Formulations: Commonly found in creams like Cloderm, which combines clocortolone pivalate with emollients to enhance skin barrier integrity.
Clinical Trials: Demonstrated efficacy through various clinical studies showing significant improvement in patients with inflammatory skin conditions while maintaining a favorable safety profile.
Safety Profile
Clinical trials indicate low incidence rates of local adverse effects (approximately 4.4%), primarily limited to application-site reactions like dryness or stinging.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BQR-695 is an antimalarial compound. It inhibits recombinant P. vivax and human phosphatidylinositol 4-kinase (PI4K; IC50s = 3.5 and 90 nM, respectively). BQR-695 induces schizont-stage arrest and death of P. falciparum (IC50 = ~70 nM) without inducing cytotoxicity in mature red blood cells (RBCs). BQR695, also known as BQR695 NVP-BQR695, is a potent and selective PI4K inhibitor.
BQCA is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR), as it dose-dependently reduces the concentration of acetylcholine required to activate the M1 receptor. The effective range for potentiation of M1 in cells by BQCA is 0.1 to 100 μM with an inflection point value of 845 nM when 3 nM acetylcholine is used. BQCA displays no potentiation, agonism, or antagonism at other mAChRs at concentrations up to 100 μM. It has excellent brain penetration and increases the firing rate of medial prefrontal cortex neurons in vivo in rats. BQCA prevents scopolamine-induced memory deficits in both contextual fear conditioning and a spontaneous alternation task in mice. It also restores impairment in reversal learning in a mouse model of Alzheimer’s disease and improves memory performance in rats. BQCA is a potent muscarinic M1 receptor positive allosteric modulator with selectivity for M1 over M2-M5. Stimulation of the cortical muscarinic M1 receptor (CHRM1) is proposed as a treatment for schizophrenia, a hypothesis testable using CHRM1 allosteric modulators. BQCA binds allosterically to M1 to enhance the binding and efficacy of ACh at the receptor. M1 activation is a proposed mechanism for increasing information processing in disease states, such as Alzheimer′s.
BQU57 is an inhibitor of the Ras-like GTPases RalA and RalB. It binds to RalB when RalB is bound to GDP with a Kd value of 7.7 µM, as determined by isothermal titration calorimetry (ITC). BQU57 (10 µM) decreases RalA and RalB activity in H2122 and H358 cells. It also inhibits colony formation of Ral-dependent H2122 and H358 cells (IC50s = 2 and 1.3 µM, respectively) but not Ral-independent H460 and Calu-6 cells. BQU57 (10, 20, and 50 mg/kg per day) decreases RalA and RalB, but not Ras or RhoA, activity and reduces tumor growth in a dose-dependent manner in an H2122 mouse xenograft model. BQU57 is a GTPase Ral inhibitor. The Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics. The binding of the RBC8 derivative BQU57 to RalB was confirmed by isothermal titration calorimetry, surface plasmon resonance and H-(15)N transverse relaxation-optimized spectroscopy (TROSY) NMR spectroscopy. RBC8 and BQU57 show selectivity for Ral relative to the GTPases Ras and RhoA and inhibit tumour xenograft growth to a similar extent to the depletion of Ral using RNA interference. The utility of structure-based discovery for the development of therapeutics for Ral-dependent cancers.
Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.